N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, specific sulfonamides have been synthesized by reacting 4-methylbenzenesulfonyl chloride with primary amines, leading to compounds with varied substituents and demonstrating the versatility of sulfonamide synthesis (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The crystal structure analysis of sulfonamide derivatives reveals significant insights into their molecular configurations. Studies have highlighted how different substituents influence the molecular architecture, including the formation of hydrogen bonds and π-π interactions, which play critical roles in determining the supramolecular assembly and stability of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including aminohalogenation and benzylation, which are critical for their functionalization and the development of novel derivatives with potential biological activities. These reactions facilitate the introduction of diverse functional groups, enhancing their reactivity and application scope (Zhang & Hu, 2010).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can significantly alter these properties, affecting their application in various domains (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity towards nucleophiles and electrophiles, is determined by the nature of the substituents on the benzene ring and the sulfonamide group. These properties are pivotal in their application as intermediates in organic synthesis and in designing compounds with desired biological activities (Mague et al., 2014).
Scientific Research Applications
Anticancer Properties : A study by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) discussed the synthesis and crystal structure of a related compound, highlighting its potential anticancer properties (Zhang et al., 2010).
Synthesis and Characterization : Research by P. Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, providing insights into its structural and electronic properties (P. Murthy et al., 2018).
Structural Features : A. Y. Nikonov et al. (2019) explored the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, examining their self-association in solutions (A. Y. Nikonov et al., 2019).
Catalyst Design in Ethylene Oligomerization : Nilesh R. Mote et al. (2021) discussed the synthesis of phosphine-sulfonamide-derived palladium complexes and their application in ethylene oligomerization (Nilesh R. Mote et al., 2021).
Quantum-Chemical Calculations for Antioxidant Activity : Sun Peiming et al. (2022) applied theoretical calculations to N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to define their optimized state and predict free energy (Sun Peiming et al., 2022).
Rhodium-Catalyzed Cyanation : Research by Manthena Chaitanya and P. Anbarasan (2015) investigated the rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide (Manthena Chaitanya & P. Anbarasan, 2015).
Enzyme Inhibition and Therapeutic Applications : N. Riaz (2020) synthesized and evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, indicating their significance in therapeutic applications (N. Riaz, 2020).
Electrophilic Cyanation for Pharmaceutical Intermediates : P. Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide for electrophilic cyanation in the synthesis of pharmaceutical intermediates (P. Anbarasan et al., 2011).
Synthesis and Characterization of Metallophthalocyanines : H. Kantekin et al. (2015) synthesized and characterized novel metallophthalocyanines, contributing to the field of organometallic chemistry (H. Kantekin et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-14-8-6-13(7-9-14)16-20(17,18)15-10-4-12(2)5-11-15/h4-11,16H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOUBSCXARJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300886 | |
Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
1153-47-5 | |
Record name | NSC139694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Ethoxyphenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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